molecular formula C24H21NO4 B3939288 1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate

1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate

Cat. No. B3939288
M. Wt: 387.4 g/mol
InChI Key: GZHFHUQXPZOSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of compounds known as benzodiazepines and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPA involves its binding to the benzodiazepine site on the GABA-A receptor. This binding results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on neuronal activity. This increased inhibition results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects of MPA.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. MPA has also been shown to have muscle relaxant properties and to decrease blood pressure in animal models. In addition, MPA has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPA in lab experiments is its ability to bind specifically to the benzodiazepine site on the GABA-A receptor. This specificity allows for the investigation of the role of GABA in various physiological and pathological states. However, one of the limitations of using MPA in lab experiments is its potential for off-target effects. MPA has been shown to bind to other receptors in addition to the benzodiazepine site on the GABA-A receptor, which may confound the results of experiments.

Future Directions

There are several future directions for research on MPA. One area of research is the investigation of the role of MPA in the treatment of anxiety and depression. Another area of research is the investigation of the potential for MPA to be used as an anticonvulsant in the treatment of epilepsy. Additionally, there is potential for MPA to be used in the treatment of inflammation and autoimmune disorders. Further research is needed to fully understand the potential of MPA in these areas.

Scientific Research Applications

MPA has been widely used in scientific research due to its ability to bind to the benzodiazepine site on the GABA-A receptor. This binding results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on neuronal activity. MPA has been used in studies investigating the role of GABA in anxiety, depression, and epilepsy.

properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 3-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-17(23(27)19-11-6-3-7-12-19)29-24(28)20-13-8-14-21(16-20)25-22(26)15-18-9-4-2-5-10-18/h2-14,16-17H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHFHUQXPZOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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